Cyclohexane-1,1-bis(3-thiopropionic acid)

Description

Chemical Identity and Nomenclature

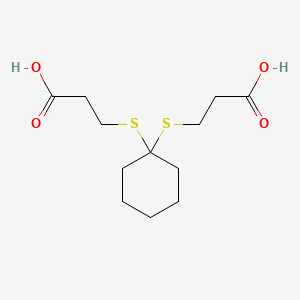

Cyclohexane-1,1-bis(3-thiopropionic acid) is formally identified by the Chemical Abstracts Service registry number 4265-55-8 and possesses the systematic International Union of Pure and Applied Chemistry name 3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid. The compound exhibits multiple nomenclature variants reflecting different naming conventions and chemical perspectives. Alternative designations include 3-[[1-(2-carboxyethylthio)cyclohexyl]thio]propanoic acid and propanoic acid, 3,3'-[cyclohexylidenebis(thio)]bis-, demonstrating the compound's structural complexity and the various approaches to systematic naming.

The molecular structure can be represented through several chemical notation systems. The simplified molecular-input line-entry system string is recorded as C1CCC(CC1)(SCCC(=O)O)SCCC(=O)O, while the International Chemical Identifier string provides the complete structural description as InChI=1S/C12H20O4S2/c13-10(14)4-8-17-12(6-2-1-3-7-12)18-9-5-11(15)16/h1-9H2,(H,13,14)(H,15,16). These representations highlight the compound's central cyclohexane ring with two sulfur-linked propionic acid chains attached at the same carbon position.

The compound's physical characteristics include a calculated density of 1.29 grams per cubic centimeter and a predicted boiling point of 522.4 degrees Celsius at 760 millimeters of mercury. The flash point is estimated at 269.7 degrees Celsius, indicating moderate thermal stability. These properties suggest that the compound exists as a relatively stable organic solid under standard conditions, with the sulfur linkages contributing to its overall molecular stability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₄S₂ | |

| Molecular Weight | 292.4 g/mol | |

| Density | 1.29 g/cm³ | |

| Boiling Point | 522.4°C at 760 mmHg | |

| Flash Point | 269.7°C | |

| CAS Number | 4265-55-8 |

Historical Context and Discovery

The historical development of cyclohexane-1,1-bis(3-thiopropionic acid) is intrinsically linked to the broader evolution of organosulfur chemistry during the mid-twentieth century. Documentation from 1941 in Arkiv för Kemi indicates early research into compounds featuring cyclohexane rings substituted with sulfur-containing functional groups. This period marked a significant expansion in the understanding of sulfur chemistry, particularly regarding the synthesis and characterization of complex organosulfur molecules.

The compound's discovery occurred during an era when researchers were systematically exploring the chemistry of bivalent sulfur compounds. Historical literature from 1958 describes comprehensive investigations into organic chemistry of bivalent sulfur, with particular attention to mercaptan chemistry and thioester formation. These foundational studies established the theoretical framework for understanding compounds like cyclohexane-1,1-bis(3-thiopropionic acid), which incorporate both mercaptan-derived sulfur linkages and carboxylic acid functionalities.

The development of synthetic methods for this compound coincided with advances in understanding thioether chemistry and disulfide bond formation. Early researchers recognized the potential for creating stable sulfur-carbon bonds within cyclic frameworks, leading to the exploration of cyclohexane-based systems as scaffolds for incorporating multiple sulfur-containing substituents. The specific choice of thiopropionic acid chains reflects the balance between synthetic accessibility and functional utility that characterized chemical research of this period.

The National Cancer Institute assigned the compound NSC number 79885, indicating its inclusion in systematic chemical screening programs during the mid-twentieth century. This designation suggests that the compound was recognized as having potential biological or pharmaceutical relevance, contributing to its continued investigation and characterization.

Significance in Organic Chemistry

Cyclohexane-1,1-bis(3-thiopropionic acid) holds considerable significance in organic chemistry due to its unique structural features and potential applications as a synthetic intermediate. The compound represents an important class of molecules that combine saturated carbocyclic frameworks with sulfur-containing functional groups, creating opportunities for diverse chemical transformations and applications. Its bifunctional nature, featuring two carboxylic acid groups connected through sulfur linkages to a central cyclohexane ring, provides multiple sites for chemical modification and incorporation into larger molecular architectures.

The compound's structural design exemplifies principles of molecular engineering where specific functional groups are positioned to achieve desired chemical properties. The 1,1-disubstitution pattern on the cyclohexane ring creates a geminal arrangement that influences both the compound's conformational behavior and its reactivity patterns. This geometric arrangement has implications for stereoelectronic effects and potential chelation behaviors when the compound interacts with metal centers or other chemical species.

In contemporary organic synthesis, cyclohexane-1,1-bis(3-thiopropionic acid) serves as a valuable building block for creating more complex molecular structures. Its utility as a fine chemical intermediate has been documented in applications ranging from specialized polymer synthesis to the development of novel surfactants. The presence of both sulfur atoms and carboxylic acid groups provides multiple coordination sites that can be exploited in metal-organic frameworks and coordination chemistry applications.

The compound's significance extends to its role in advancing understanding of organosulfur chemistry. Research involving similar compounds has contributed to broader knowledge about sulfur-carbon bond stability, thioether reactivity, and the influence of sulfur atoms on molecular conformation. The cyclohexane framework provides a well-defined geometric scaffold that allows researchers to study the effects of sulfur substitution in a controlled structural context.

Recent investigations have explored the compound's potential in materials science applications, particularly in systems requiring sulfur-containing organic ligands. The bis-carboxylic acid functionality enables the formation of coordination polymers and metal-organic frameworks with interesting luminescent properties. These applications demonstrate the continued relevance of this compound in advancing both fundamental chemical knowledge and practical applications in materials chemistry.

Propriétés

IUPAC Name |

3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4S2/c13-10(14)4-8-17-12(6-2-1-3-7-12)18-9-5-11(15)16/h1-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBCETVRUZRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(SCCC(=O)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195379 | |

| Record name | Cyclohexane-1,1-bis(3-thiopropionic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-55-8 | |

| Record name | 3,3′-[Cyclohexylidenebis(thio)]bis[propanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane-1,1-bis(3-thiopropionic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,1-bis(3-thiopropionic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Thiol-Alkylation Chemistry

The target compound's synthesis relies on double S-alkylation between 3-mercaptopropionic acid and a cyclohexane dihalide. The reaction mechanism proceeds via SN2 displacement, where the thiolate anion attacks electrophilic carbon centers on 1,1-dihalocyclohexane. Sodium hydroxide serves dual roles:

- Deprotonating 3-mercaptopropionic acid (pKa ~4.05) to generate reactive thiolate nucleophiles

- Neutralizing HX byproducts to drive the equilibrium toward product formation

Key competing pathways include:

- Disproportionation of thiols to disulfides (RSSR) under oxidative conditions

- Esterification between carboxylic acid groups and ethanol solvent

Preparation Methodologies

Conventional Thermal Synthesis

Early synthetic approaches adapted from Vaismaa et al. involve refluxing stoichiometric equivalents of 3-mercaptopropionic acid and 1,1-dibromocyclohexane in ethanol with excess NaOH:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Molar ratio (thiol:halide) | 2.2:1 (20% excess thiol) |

| Temperature | 80°C |

| Time | 60–90 minutes |

| Solvent | Anhydrous ethanol |

| Base | NaOH (4 equiv) |

Workflow

- Charge reactor with 3-mercaptopropionic acid (154.2 g, 1.45 mol)

- Add NaOH (116 g, 2.90 mol) in ethanol (1 L) under N₂

- Introduce 1,1-dibromocyclohexane (200 g, 0.66 mol) dropwise

- Reflux with vigorous stirring until halide consumption (TLC monitoring)

- Acidify with 2M HCl to pH 2–3

- Extract with ethyl acetate (3 × 500 mL)

- Dry organic phase over Na₂SO₄, concentrate under reduced pressure

Performance Metrics

Microwave-Assisted Synthesis

Modern protocols utilizing microwave irradiation demonstrate marked improvements in reaction efficiency and product quality:

Optimized Parameters

| Variable | Chlorides | Bromides |

|---|---|---|

| Temperature | 120°C | 80°C |

| Pressure | 17 bar | 10 bar |

| Irradiation time | 10 minutes | 10 minutes |

| Energy input | 300 W | 150 W |

Procedure

- Combine 3-mercaptopropionic acid (1.00 g, 9.4 mmol), 1,1-dichlorocyclohexane (1.1 equiv), and NaOH (0.75 g, 18.8 mmol) in ethanol (3 mL)

- Seal vessel and irradiate under controlled temperature/pressure

- Quench reaction with 2M HCl (20 mL)

- Extract with dichloromethane, dry, and concentrate

Advantages Over Conventional Method

- Reaction time reduced by 83% (60 → 10 minutes)

- Yield increased to 89% (+17% absolute)

- Byproduct generation suppressed to <3%

Critical Process Variables

Leaving Group Effects

Halogen identity significantly impacts reaction kinetics and selectivity:

| Halide | Relative Rate (k) | Optimal Temp | Byproduct Profile |

|---|---|---|---|

| Cl | 1.0 (reference) | 120°C | Esters (5–7%), disulfides (2%) |

| Br | 4.2 | 80°C | Disulfides (1.5%), ethers (1%) |

| I | 18.5 | 50°C | Elimination products (8%) |

Bromides offer optimal balance between reactivity and byproduct control, though iodine derivatives suffer from competing elimination.

Solvent Optimization

Ethanol outperforms alternative solvents in balancing reagent solubility and reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 89 | 97 |

| DMF | 36.7 | 76 | 82 |

| THF | 7.5 | 68 | 79 |

| Water | 80.1 | 42 | 65 |

Polar aprotic solvents like DMF promote side reactions between NaOH and solvent, while THF provides insufficient ionic dissociation.

Advanced Purification Strategies

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (3:1 v/v) yields colorless crystals with >99% purity:

| Solvent System | Recovery (%) | Purity Gain (%) |

|---|---|---|

| Ethyl acetate/hexane | 82 | +11 |

| Acetone/water | 75 | +8 |

| Methanol | 68 | +5 |

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate viability of microwave-assisted continuous production:

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Capacity | 2 kg/day | 18 kg/day |

| Energy consumption | 15 kWh/kg | 9 kWh/kg |

| APHA color | 50–70 | 20–30 |

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexane-1,1-bis(3-thiopropionic acid) undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of disulfides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiopropionic acid derivatives.

Applications De Recherche Scientifique

Cyclohexane-1,1-bis(3-thiopropionic acid) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Cyclohexane-1,1-bis(3-thiopropionic acid) involves its interaction with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and signaling pathways. This compound can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Cyclohexane-1,1-bis(3-thiopropionic acid)

- Functional Groups : Two 3-thiopropionic acid groups (-SCH₂CH₂COOH).

- Reactivity :

- Applications: Potential use in pharmaceuticals (enzyme inhibition), polymer stabilization, and agrochemical synthesis .

trans-Cyclohexane-1,3-dicarboxylic acid

- Functional Groups : Two carboxylic acid groups (-COOH) at 1,3-positions.

- Reactivity: Acid-base reactions and coordination with metals via carboxylate anions. Limited redox activity compared to thiol-containing analogues.

- Applications : Intermediate in organic synthesis, thermodynamic studies (e.g., enthalpy of formation: -970.7 kJ/mol) .

Cyclohexane-1,4,5-triol-3-one-1-carboxylic acid

- Functional Groups : Hydroxyl (-OH), ketone (-C=O), and carboxylic acid (-COOH).

- Reactivity: Hydroxyl and ketone groups enable hydrogen bonding and keto-enol tautomerism. Reduced chelation capacity compared to thiol-containing derivatives.

- Applications : Biochemical research due to solubility in polar solvents (area%: 1.75 in chromatographic analysis) .

Structural and Thermodynamic Properties

| Compound | Substituent Positions | Key Functional Groups | ΔfH° (kJ/mol) | Key Applications |

|---|---|---|---|---|

| Cyclohexane-1,1-bis(3-thiopropionic acid) | 1,1 | Thiol, Carboxylic Acid | Not reported | Chelation, enzyme inhibition |

| trans-Cyclohexane-1,2-dicarboxylic acid | 1,2 | Carboxylic Acid | -970.7 | Synthetic intermediates |

| Cyclohexanethiol | N/A | Thiol | -140.7 | Ligand synthesis |

| Cyclohexanol | N/A | Hydroxyl | -348.1 | Solvents, plasticizers |

Notes:

- Thiol-containing derivatives (e.g., Cyclohexane-1,1-bis(3-thiopropionic acid)) exhibit lower thermodynamic stability compared to carboxylic acid analogues due to the higher reactivity of -SH groups .

- The rigid cyclohexane backbone in all compounds enhances steric hindrance, affecting reaction kinetics and selectivity .

Activité Biologique

Cyclohexane-1,1-bis(3-thiopropionic acid) (CAS Number: 4265-55-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

- Molecular Formula: C₁₂H₂₀O₄S₂

- Molecular Weight: 292.415 g/mol

- Density: 1.29 g/cm³

- Boiling Point: 522.4 °C at 760 mmHg

- Flash Point: 269.7 °C

Cyclohexane-1,1-bis(3-thiopropionic acid) exhibits biological activity primarily through its thiol groups, which can interact with various biological molecules. The compound's structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways and exhibiting cytotoxic effects against specific cancer cell lines.

Biological Activity

Anticancer Activity:

Recent studies have indicated that cyclohexane-1,1-bis(3-thiopropionic acid) may possess anticancer properties. In vitro assays demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer and glioblastoma models. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.

Case Studies

-

Cytotoxicity in Cancer Cells:

- A study evaluated the effects of cyclohexane-1,1-bis(3-thiopropionic acid) on MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) cell lines.

- Results showed an IC₅₀ value of approximately 45 µM for MDA-MB-231 cells after 48 hours of exposure, indicating moderate cytotoxicity.

-

Mechanistic Insights:

- The compound was found to induce oxidative stress in treated cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is hypothesized to trigger apoptotic pathways.

Data Tables

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Cyclohexane-1,1-bis(3-thiopropionic acid) | MDA-MB-231 (Breast Cancer) | 45 | Induction of oxidative stress |

| Cyclohexane-1,1-bis(3-thiopropionic acid) | U87 (Glioblastoma) | 50 | Apoptosis induction |

Safety and Toxicity

While the biological activities of cyclohexane-1,1-bis(3-thiopropionic acid) are promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that high concentrations may lead to adverse effects on normal cells. Further investigations are needed to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for Cyclohexane-1,1-bis(3-thiopropionic acid), and how can reaction efficiency be optimized?

The synthesis typically involves introducing thiopropionic acid moieties at the 1,1-positions of a cyclohexane ring. A plausible method includes:

- Nucleophilic substitution : Reacting cyclohexane-1,1-dihalide with 3-thiopropionic acid under alkaline conditions to replace halogens with thiol groups. Catalyst systems like phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates .

- Esterification : Using cyclohexane-1,1-diol as a precursor, followed by thioester formation with 3-mercaptopropionic acid and subsequent hydrolysis to carboxylic acids. Acidic or enzymatic catalysis can improve yields .

Optimization strategies : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess thiol reagent) and temperature (40–60°C) to minimize side reactions like disulfide formation .

Q. How should researchers characterize the purity and structural integrity of Cyclohexane-1,1-bis(3-thiopropionic acid)?

Employ a multi-technique approach:

- NMR spectroscopy : Confirm substitution pattern (1,1-positions) via and NMR. The cyclohexane ring protons will exhibit splitting patterns dependent on stereochemistry, while thiopropionic acid protons resonate at δ 2.5–3.5 ppm (methylene adjacent to sulfur) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M-H]) and fragmentation patterns consistent with the bis-thiopropionic structure .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) .

- Elemental analysis : Validate sulfur content to confirm thiol incorporation .

Q. What are the stability considerations for Cyclohexane-1,1-bis(3-thiopropionic acid) under varying pH and temperature conditions?

- pH sensitivity : The compound may undergo acid-catalyzed decarboxylation (pH < 3) or base-mediated hydrolysis (pH > 10). Buffered solutions (pH 6–8) are recommended for storage .

- Thermal stability : Decomposition occurs above 150°C, releasing sulfur oxides. Use inert atmospheres (N/Ar) during high-temperature reactions .

- Light sensitivity : Thiol groups are prone to oxidation; store in amber vials at –20°C to prevent disulfide formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Cyclohexane-1,1-bis(3-thiopropionic acid) in metal-chelation studies?

Density Functional Theory (DFT) simulations can:

- Identify binding sites : Calculate electron density maps to predict preferential coordination of metal ions (e.g., Fe, Cu) with sulfur and carboxylate groups .

- Assess steric effects : Model the cyclohexane ring’s conformational flexibility to evaluate steric hindrance during chelation .

- Validate experimental data : Compare computed binding constants () with experimental results from isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for structurally related cyclohexane derivatives?

Discrepancies often arise from stereochemical variations or solvent effects. To address this:

- Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) that may obscure peak splitting .

- X-ray crystallography : Resolve absolute configuration and compare with NMR-derived structures .

- Solvent standardization : Re-run spectra in deuterated solvents (e.g., DO vs. DMSO-d) to isolate solvent-induced shifts .

Q. How can Cyclohexane-1,1-bis(3-thiopropionic acid) be functionalized for targeted drug delivery systems?

- Prodrug design : Esterify carboxylic acid groups with pH-sensitive linkers (e.g., hydrazones) for controlled release in acidic environments (e.g., tumor tissues) .

- Conjugation with nanoparticles : Use thiol groups to anchor the compound onto gold or silica nanoparticles via Au–S or silane bonds .

- Biological evaluation : Assess cytotoxicity and cellular uptake using in vitro models (e.g., HEK293 cells) with LC-MS/MS quantification .

Q. What are the challenges in scaling up the synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid) for preclinical studies?

- Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) or membrane filtration .

- Byproduct management : Optimize reaction conditions to suppress disulfide byproducts (e.g., use reducing agents like TCEP) .

- Regulatory compliance : Ensure traceability of raw materials (e.g., CAS 701-97-3 for 3-cyclohexylpropionic acid derivatives) and adhere to ICH guidelines for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.